molecular formula C12H18N2O4S B5869456 2-FURYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE

2-FURYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B5869456
M. Wt: 286.35 g/mol
InChI Key: QIVWLUXRJPUQBX-UHFFFAOYSA-N
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Description

2-FURYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a furan ring, a piperazine ring, and a propylsulfonyl group

Properties

IUPAC Name

furan-2-yl-(4-propylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-2-10-19(16,17)14-7-5-13(6-8-14)12(15)11-4-3-9-18-11/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVWLUXRJPUQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FURYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with a suitable sulfonyl chloride, such as propylsulfonyl chloride, under basic conditions to form the propylsulfonyl piperazine intermediate.

    Introduction of the Furan Ring: The intermediate is then reacted with a furan derivative, such as furan-2-carboxylic acid, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-FURYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Propylsulfide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a ligand for various biological targets, including enzymes and receptors.

    Medicine: Preliminary studies suggest its potential as an antimicrobial and anticancer agent.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-FURYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the activity of essential bacterial enzymes, leading to cell death. As an anticancer agent, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-FURYL[4-(1H-INDOL-4-YL)PIPERAZINO]METHANONE: This compound also contains a furan and piperazine ring but differs in the substituent on the piperazine ring.

    2-FURYL[4-(ARALKYL)PIPERAZINO]METHANONE: This compound has an aralkyl group instead of a propylsulfonyl group.

Uniqueness

2-FURYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE is unique due to the presence of the propylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable scaffold for drug development and materials science.

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